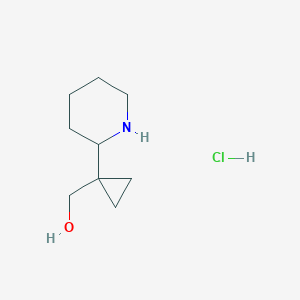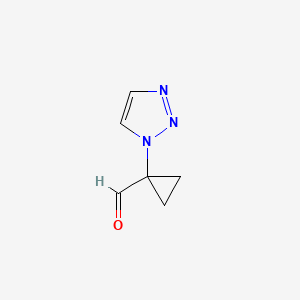
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of the Urea Linkage: The final step involves the reaction of the oxadiazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl halides, isocyanates, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Agriculture: Oxadiazole derivatives are known for their herbicidal and pesticidal activities, which could be explored for agricultural applications.
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea would depend on its specific biological activity. Generally, oxadiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, share common features and biological activities.
Benzyl-Substituted Ureas: Compounds with benzyl groups and urea linkages may exhibit similar chemical reactivity and applications.
Uniqueness
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-24-15-11-7-6-10-14(15)19-17(23)20-18-22-21-16(25-18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPWVVYAKYHIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NN=C(O2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B2596637.png)
![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2596638.png)
![3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2596639.png)

![(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B2596642.png)


![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2596650.png)

![2-cyclopropyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2596652.png)
![1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2596654.png)


